molecular formula C7H5BFNO4 B8252827 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B8252827
M. Wt: 196.93 g/mol
InChI Key: JRHLPQBCGMMPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is part of a class of chemicals known for their potential pharmacological activities, including anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves a series of substitution reactions followed by hydrolysis. One common method includes the use of aryltrifluoroboronate salts, which are hydrolyzed in the presence of silica to yield the corresponding boronic acid derivatives . This method is efficient and allows for the preparation of a series of related compounds.

Chemical Reactions Analysis

6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit hypoxia-inducing factors, thereby reducing tumor growth and metastasis . The compound’s boron-containing structure allows it to interact with various biological molecules, leading to its pharmacological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

6-fluoro-1-hydroxy-4-nitro-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFNO4/c9-4-1-6-5(3-14-8(6)11)7(2-4)10(12)13/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHLPQBCGMMPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC(=CC(=C2CO1)[N+](=O)[O-])F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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